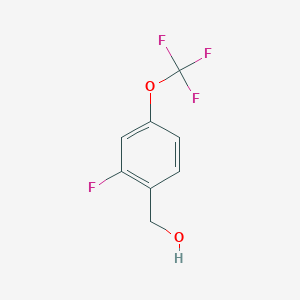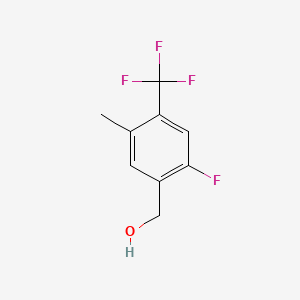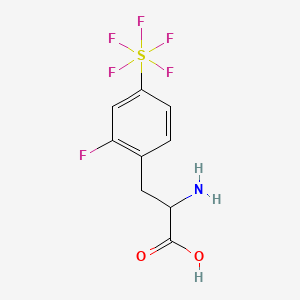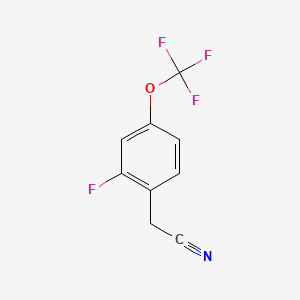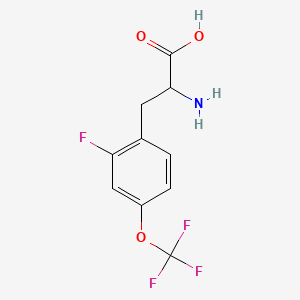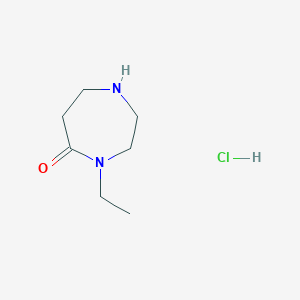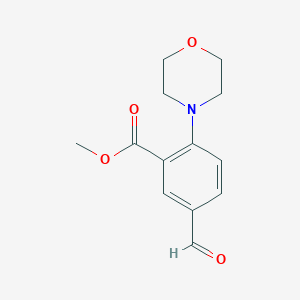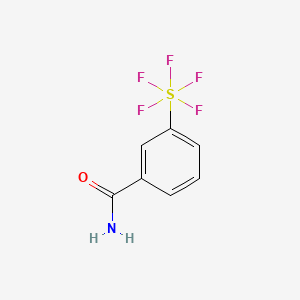![molecular formula C17H25N3O3 B1399871 Tert-butyl 4-[(2-amino-3-methylphenyl)carbonyl]piperazine-1-carboxylate CAS No. 1379527-01-1](/img/structure/B1399871.png)
Tert-butyl 4-[(2-amino-3-methylphenyl)carbonyl]piperazine-1-carboxylate
Descripción general
Descripción
Tert-butyl 4-[(2-amino-3-methylphenyl)carbonyl]piperazine-1-carboxylate is a chemical compound with a complex molecular structure. It is a novel heterocyclic compound that has been studied for its anticorrosive activity .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of new tert-butyl 2-(substituted benzamido) phenylcarbamate were synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent .Molecular Structure Analysis
The molecular structure of this compound has been characterized spectroscopically . Further confirmation of the structure can be obtained through single crystal X-ray diffraction analysis .Chemical Reactions Analysis
This compound has been studied for its corrosion inhibition property. Electrochemical, quantum chemical, and surface characterization studies have shown that it may effectively protect the steel plate surface with an inhibition efficiency of 91.5% at 25 ppm in corrosive media .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various spectroscopic techniques, including FT-IR, 1H & 13C NMR, and LCMS .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Tert-butyl 4-[(2-amino-3-methylphenyl)carbonyl]piperazine-1-carboxylate and its derivatives have been synthesized and characterized in various studies. For instance, Liu Ya-hu (2010) synthesized a related compound, tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, which is an important intermediate for the synthesis of biologically active benzimidazole compounds (Liu Ya-hu, 2010).
Structural Analysis
- The crystal structure of related piperazine derivatives has been studied, as seen in the work by Ashwini Gumireddy et al. (2021), who explored a sterically congested piperazine derivative, revealing its novel chemistry and pharmacologically useful core (Ashwini Gumireddy et al., 2021).
Biological Evaluation
- C. Sanjeevarayappa et al. (2015) synthesized and evaluated a tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate for its antibacterial and anthelmintic activities, finding moderate anthelmintic activity (C. Sanjeevarayappa et al., 2015).
Corrosion Inhibition Properties
- B. Praveen et al. (2021) investigated the anticorrosive behavior of tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate for carbon steel in a corrosive environment, demonstrating its potential as an effective corrosion inhibitor (B. Praveen et al., 2021).
Molecular Structure and Stability
- Zhi-Ping Yang et al. (2021) conducted a study on tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, providing insights into the molecular structure, stability, and electrostatic potential, which are crucial for understanding the properties of similar piperazine derivatives (Zhi-Ping Yang et al., 2021).
Drug Development
- Tomomichi Chonan et al. (2011) synthesized novel piperazine derivatives as potent ACC1/2 non-selective inhibitors, highlighting the use of similar compounds in drug development (Tomomichi Chonan et al., 2011).
Mecanismo De Acción
Target of Action
Tert-butyl 4-[(2-amino-3-methylphenyl)carbonyl]piperazine-1-carboxylate is a derivative of N-Boc piperazine . Piperazine derivatives are known to serve as useful building blocks or intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . The primary targets of these compounds are often macromolecules, with which they interact favorably due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring .
Mode of Action
The diverse biological activities of compounds containing piperazine rings can be attributed to their ability to interact favorably with macromolecules . This interaction is enhanced by the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring .
Biochemical Pathways
Compounds containing piperazine rings have been shown to exhibit a wide spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The incorporation of the piperazine ring in drug molecules is considered an important synthetic strategy in the field of drug discovery due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties .
Result of Action
Compounds containing piperazine rings have been shown to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Action Environment
The properties of the piperazine ring, such as its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds, suggest that it may be influenced by factors such as ph and solvent conditions .
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 4-(2-amino-3-methylbenzoyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-12-6-5-7-13(14(12)18)15(21)19-8-10-20(11-9-19)16(22)23-17(2,3)4/h5-7H,8-11,18H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPPMIIBBRGUAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




